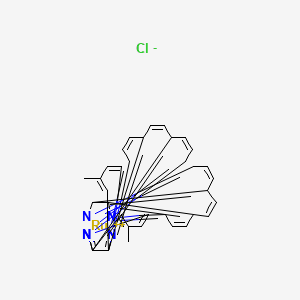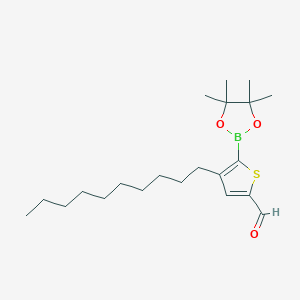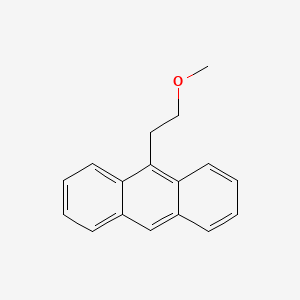
2-(Anthracen-9-yl)ethyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Methoxyethyl)anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications. This compound features a methoxyethyl group attached to the ninth position of the anthracene ring, which can influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-methoxyethyl)anthracene typically involves the functionalization of anthracene at the ninth position. One common method is the alkylation of anthracene using 2-methoxyethyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 9-(2-methoxyethyl)anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: 9-(2-Methoxyethyl)anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxyethyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
9-(2-Methoxyethyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: Investigated for its potential in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its luminescent properties.
Wirkmechanismus
The mechanism of action of 9-(2-methoxyethyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. These properties are exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include interactions with other chromophores and the generation of excited states that can transfer energy to other molecules.
Vergleich Mit ähnlichen Verbindungen
- 9-Methylanthracene
- 9,10-Dimethylanthracene
- 9-Phenylanthracene
Comparison: 9-(2-Methoxyethyl)anthracene is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and photophysical properties. Compared to 9-methylanthracene, the additional methoxyethyl group provides different electronic and steric effects, potentially leading to varied applications in photophysics and materials science. The comparison with 9,10-dimethylanthracene and 9-phenylanthracene highlights differences in fluorescence quantum yields and stability, making 9-(2-methoxyethyl)anthracene a distinct choice for specific applications.
Eigenschaften
CAS-Nummer |
5166-49-4 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
9-(2-methoxyethyl)anthracene |
InChI |
InChI=1S/C17H16O/c1-18-11-10-17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
WYABBOLKADPFQD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)


![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

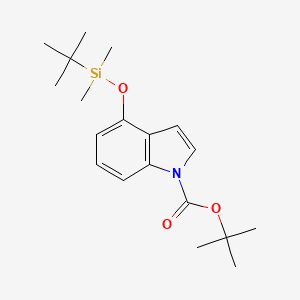

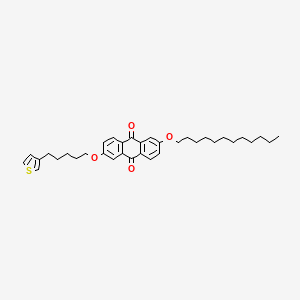
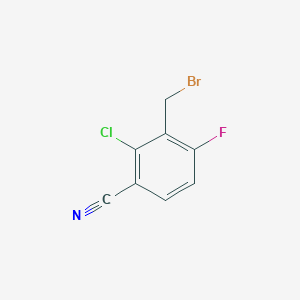
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)

